![molecular formula C18H24O9 B12569760 Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate CAS No. 175972-06-2](/img/structure/B12569760.png)
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its unique structure and versatile applications. It consists of a cyclohexane ring substituted with three oxirane (epoxide) groups and three carboxylate groups. This compound is often used in the synthesis of advanced materials and as a curing agent in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexane-1,2,4-tricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
科学研究应用
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized as a curing agent in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate involves the reactivity of its epoxide and carboxylate groups. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The carboxylate groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
相似化合物的比较
Similar Compounds
- Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
- Tris[(oxiran-2-yl)methyl] propane-1,2,3-tricarboxylate
Uniqueness
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is unique due to its cyclohexane core, which provides enhanced stability and rigidity compared to similar compounds with benzene or propane cores. This structural difference can lead to variations in reactivity and application potential, making it a valuable compound in various fields.
属性
CAS 编号 |
175972-06-2 |
|---|---|
分子式 |
C18H24O9 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
tris(oxiran-2-ylmethyl) cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H24O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h10-15H,1-9H2 |
InChI 键 |
PMXJJOGDMJFFJK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(CC1C(=O)OCC2CO2)C(=O)OCC3CO3)C(=O)OCC4CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


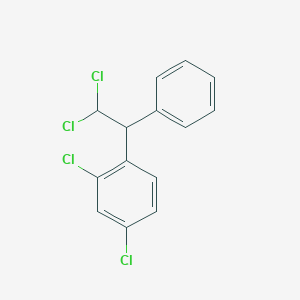

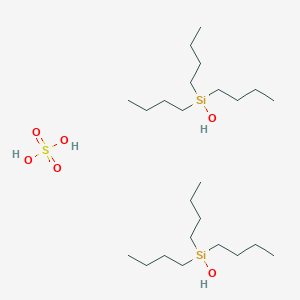
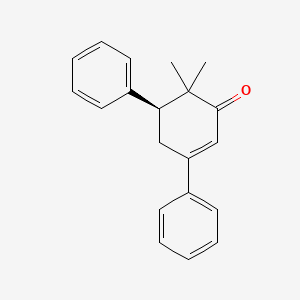

![ethyl 3-[[4-[4-(N'-ethoxycarbonylcarbamimidoyl)phenyl]-1,3-thiazol-2-yl]-[1-(2-ethoxy-2-oxoethyl)piperidin-4-yl]amino]propanoate](/img/structure/B12569705.png)
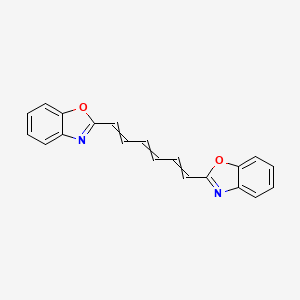
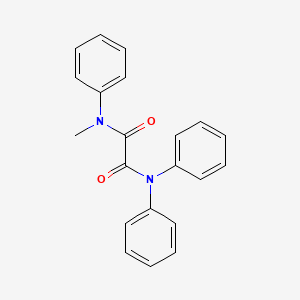
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
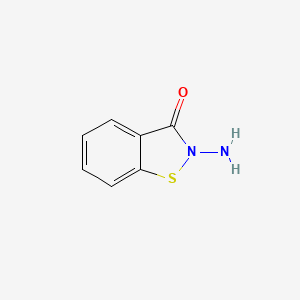
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)

![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
